Di-tert-Butylphosphine oxide

描述

Contextualization within Modern Organophosphorus Chemistry

In the vast landscape of organophosphorus chemistry, Di-tert-butylphosphine (B3029888) oxide is classified as a secondary phosphine (B1218219) oxide (SPO). ugent.benih.gov SPOs are a class of compounds containing a phosphorus-hydrogen bond and a phosphoryl group (P=O). mdpi.com The defining feature of Di-tert-butylphosphine oxide is the presence of two bulky tert-butyl groups attached to the phosphorus center. nih.gov This steric hindrance significantly influences the compound's reactivity and stability, making it less prone to oxidation compared to many other phosphine derivatives. ethernet.edu.et

Historically, phosphine oxides were often viewed simply as the oxidized, and sometimes undesired, byproducts of reactions involving more reactive trivalent phosphines. rsc.org However, the contemporary understanding within organophosphorus chemistry appreciates these compounds, especially bulky SPOs like this compound, as highly valuable and versatile chemical entities in their own right. ugent.beresearchgate.net They represent a class of air- and moisture-stable compounds that serve as convenient and robust precursors to catalytically active species. thieme-connect.com

| Property | Value |

| Chemical Formula | C₈H₁₉OP |

| Molecular Weight | 162.21 g/mol |

| CAS Number | 684-19-5 |

| Appearance | Solid |

| Melting Point | 74-82 °C |

| IUPAC Name | di-tert-butyl(oxo)phosphanium |

Table 1: Physicochemical Properties of this compound. Data sourced from nih.govsigmaaldrich.com.

Significance in Contemporary Synthetic Methodologies and Homogeneous Catalysis

The primary significance of this compound in modern chemistry lies in its role as a pre-ligand in homogeneous catalysis, particularly in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net While stable in its pentavalent phosphine oxide form, it can undergo tautomerization to its trivalent phosphinous acid form [R₂P-OH] upon coordination with a transition metal center. nih.govresearchgate.net This trivalent tautomer acts as a potent ligand, combining the steric bulk of the tert-butyl groups with the electron-donating nature of a phosphine, which is crucial for facilitating key steps in catalytic cycles. nih.gov

The steric congestion provided by the two tert-butyl groups is instrumental in promoting the formation of highly reactive, monoligated metal complexes, which are often the active catalysts in cross-coupling processes. nih.gov This feature has made this compound and related bulky SPOs effective in a wide array of palladium-catalyzed reactions that are fundamental to modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. sigmaaldrich.comacs.org Its applications span numerous named reactions critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com

| Reaction Type | Role of this compound |

| Suzuki-Miyaura Coupling | Serves as an effective pre-ligand for palladium, facilitating the cross-coupling of aryl halides (including unreactive chlorides) with boronic acids. sigmaaldrich.comacs.org |

| Buchwald-Hartwig Amination | Acts as a suitable ligand for the palladium-catalyzed formation of C-N bonds between aryl halides and amines. sigmaaldrich.comsmolecule.com |

| Heck Coupling | Plays a role in the palladium-catalyzed arylation of alkenes. sigmaaldrich.comsmolecule.com |

| Sonogashira Coupling | Aids in the synthesis of alkynes through the coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.comsmolecule.com |

| Stille Coupling | Participates in the C-C bond formation between organotin compounds and organohalides. sigmaaldrich.comsmolecule.com |

| Negishi Coupling | Enables the coupling of organozinc reagents with various organic halides. sigmaaldrich.comsmolecule.com |

Table 2: Selected Applications of this compound in Homogeneous Catalysis. Data sourced from sigmaaldrich.comacs.orgsmolecule.com.

Evolution of Academic Research Perspectives on Bulky Secondary Phosphine Oxides

The academic perspective on bulky secondary phosphine oxides (SPOs) has undergone a significant transformation. Initially, these compounds were primarily of interest in fundamental organophosphorus chemistry, with research focusing on their synthesis and basic reactivity. rsc.org Their corresponding trivalent phosphines, such as tri-tert-butylphosphine (B79228), were recognized as powerful ligands in catalysis, but their high reactivity and air-sensitivity posed practical challenges for handling and storage. worktribe.comorgsyn.org

A pivotal shift occurred with the recognition that SPOs are not merely inert oxidation products but can act as stable, storable, and easy-to-handle "pre-ligands". thieme-connect.comresearchgate.net The key insight was the discovery of the tautomeric equilibrium between the pentavalent secondary phosphine oxide form [R₂P(=O)H] and the trivalent phosphinous acid form [R₂P-OH]. nih.govresearchgate.net Researchers demonstrated that in the presence of a transition metal, the equilibrium shifts, allowing the SPO to coordinate to the metal as a trivalent phosphinous acid ligand. researchgate.net

This understanding repositioned bulky SPOs like this compound from chemical curiosities to indispensable tools in catalysis. nih.govacs.org They offer the advantages of highly effective, sterically demanding, and electron-rich phosphine ligands without the associated handling difficulties of their trivalent phosphine counterparts. thieme-connect.com This evolution in perspective has spurred extensive research into the synthesis of new SPOs and their application in an ever-expanding range of catalytic transformations, including asymmetric synthesis where chiral SPOs are employed as precursors to P-chiral ligands. nih.govsioc-journal.cn

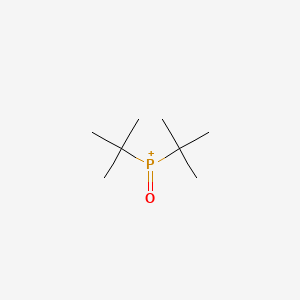

Structure

3D Structure

属性

IUPAC Name |

ditert-butyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSIRURWBGEHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[P+](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987971 | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-19-5 | |

| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Di Tert Butylphosphine Oxide

Established Synthetic Routes to Di-tert-Butylphosphine (B3029888) Oxide

Traditional methods for the synthesis of di-tert-butylphosphine oxide rely on fundamental oxidative and hydrolytic chemical transformations of phosphorus(III) precursors.

The direct oxidation of di-tert-butylphosphine represents a primary route to this compound. The phosphorus(III) center in the phosphine (B1218219) is susceptible to oxidation, readily converting to the more stable phosphorus(V) oxide. One of the most straightforward approaches involves atmospheric oxidation.

Due to the air sensitivity of phosphine ligands, they are often oxidized to their corresponding phosphine oxides when exposed to atmospheric conditions. researchgate.net A documented synthesis of this compound was achieved through the air oxidation of di-tert-butylphosphine over two days, yielding the crystalline product. researchgate.net This method, while simple, highlights the inherent reactivity of the phosphine precursor.

| Oxidative Method Summary | |

| Precursor | Di-tert-butylphosphine |

| Oxidizing Agent | Air (O₂) |

| Reaction Time | 2 days |

| Product | This compound |

| Yield | 20% |

| Reference | researchgate.net |

This interactive table summarizes the key parameters of the air oxidation method.

An alternative and common pathway to this compound involves the hydrolysis of a corresponding phosphinous halide, typically di-tert-butylphosphinous chloride. This method proceeds through the reaction of the P-Cl bond with water.

The conversion involves a nucleophilic attack by water on the phosphorus atom, leading to the displacement of the chloride ion and the formation of a phosphinous acid intermediate. This intermediate can then tautomerize and subsequently be oxidized to the final phosphine oxide product. A one-pot synthesis has been described for the conversion of di-tert-butylphosphinous chloride ((t-Bu)₂PCl) to di-tert-butylphosphinic chloride ((t-Bu)₂P(O)Cl) using m-chloroperbenzoic acid, which can be seen as a related transformation. researchgate.net

Advanced Synthetic Approaches and Derivatization

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, safety, and the scope of accessible molecules. Advanced approaches in the synthesis and derivatization of this compound include continuous flow processes, electrochemical methods, and novel coupling reactions.

While the conversion of this compound to di-tert-butylphosphinic chloride is a key transformation for creating a more reactive precursor for further synthesis, the application of continuous flow technology to this specific process is an area of emerging interest. Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, superior heat and mass transfer, and improved scalability. nih.govflinders.edu.aubohrium.com

In a hypothetical continuous flow setup for this conversion (e.g., using an agent like thionyl chloride), reagents would be pumped through small-dimensioned tubes or channels in a reactor. semanticscholar.org This configuration provides a high surface-area-to-volume ratio, allowing for precise temperature control and rapid mixing, which can lead to higher yields and purities. flinders.edu.aubohrium.com Furthermore, the small reaction volumes inherent in flow systems enhance safety, a crucial consideration when handling reactive organophosphorus compounds. flinders.edu.au

Electrochemical methods provide a powerful and green alternative to chemical oxidants for forming new chemical bonds. An electrochemical oxidative N–H/P–H cross-coupling reaction has been developed to synthesize tertiary phosphines from precursors like di-tert-butylphosphine. nih.gov

This method involves the anodic oxidation of an iodide ion to form an iodine radical. This radical then reacts with di-tert-butylphosphine to generate a phosphorus radical. Concurrently, an indole (B1671886) molecule can react with an in-situ generated iodonium (B1229267) ion (I⁺) to form an unstable N-iodo intermediate, which homolytically cleaves to produce a nitrogen radical. The final step is a radical-radical cross-coupling between the phosphorus and nitrogen radicals to yield the N-P coupled product. nih.gov

Cyclic voltammetry experiments have shown that the oxidation peaks for the iodide ion (0.70 V and 0.90 V) are lower than those for either indole or di-tert-butylphosphine (both >0.90 V), indicating that the iodide is more easily oxidized and can act as an effective mediator in the reaction. nih.gov Control experiments confirmed that di-tert-butyliodophosphine is a likely key intermediate in this transformation. nih.gov

| Cyclic Voltammetry Data | |

| Compound | Oxidation Peak (V) |

| KI (Potassium Iodide) | 0.70 and 0.90 |

| Indole | > 0.90 |

| Di-tert-butylphosphine | > 0.90 |

| Tris(3,5-di-tert-butylphenyl)phosphine | +0.785 |

| Triphenylphosphine (B44618) (for comparison) | +1.04 |

| Reference | nih.govresearchgate.net |

This interactive table presents oxidation potentials relevant to the electrochemical cross-coupling process.

This compound serves as a precursor for a wide array of functionalized derivatives, which are valuable in catalysis and materials science. A general and powerful strategy for creating such derivatives involves the reaction of secondary phosphine oxides with carbonyl compounds. nih.gov

This methodology proceeds via a sequence of well-established organophosphorus reactions:

Pudovik Addition: The secondary phosphine oxide adds across the C=O bond of an aldehyde or ketone.

Phospha-Brook Rearrangement: A subsequent rearrangement forms a phosphinate intermediate.

Nucleophilic Substitution: This intermediate can then undergo nucleophilic substitution at the carbon atom of the former carbonyl group, allowing for the introduction of various functional groups (e.g., amines, ethers, esters). nih.gov

This strategy enables a modular synthesis of structurally diverse tertiary phosphine oxides. nih.gov Another approach to functionalization involves creating derivatives for specific applications, such as ligands for stabilizing gold nanoparticles. For example, (3-thioacetylpropyl)diphenylphosphine oxide has been synthesized and used for this purpose, demonstrating how the phosphine oxide scaffold can be elaborated to impart new properties. nih.gov

Coordination Chemistry and Ligand Design Principles

Di-tert-Butylphosphine (B3029888) Oxide as a Ligand Precursor in Transition Metal Complexes

Di-tert-butylphosphine oxide, a secondary phosphine (B1218219) oxide (SPO), is a versatile precursor in the synthesis of ligands for transition metal complexes. smolecule.com Secondary phosphine oxides can exist in equilibrium with their phosphinous acid tautomer, R₂P-OH. This tautomer is capable of coordinating to transition metals, forming a wide variety of complexes. wikipedia.org In this context, this compound acts as a building block for creating tailored ligands designed for specific metal centers and catalytic applications. smolecule.com

The coordination of the phosphinous acid tautomer, (t-Bu)₂POH, has been demonstrated in the preparation of various platinum complexes. For instance, the reaction of PtCl₂(cod) with two equivalents of this compound yields the complex PtCl₂[((t-Bu)₂POH)]₂. researchgate.net This reactivity highlights its role as a direct precursor to phosphinous acid ligands, which are classified as strong field ligands. wikipedia.org The resulting metal complexes often feature intramolecular hydrogen bonds, which contribute to their stability. wikipedia.orgresearchgate.net Furthermore, the this compound moiety can be incorporated into more complex molecular frameworks to create polydentate ligands, demonstrating its utility in advanced ligand design. smolecule.comwikipedia.org

Spectroscopic and Structural Characterization of Metal-Di-tert-Butylphosphine Oxide Complexes

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure and bonding of metal complexes containing the this compound ligand in solution. ³¹P NMR is particularly informative, as the chemical shift (δ) is highly sensitive to the coordination environment of the phosphorus atom. researchgate.netrsc.org

Upon coordination to a metal center, the ³¹P NMR signal of the this compound ligand typically undergoes a significant downfield shift compared to the free ligand. This change in chemical shift provides evidence of metal-ligand bond formation. For example, in a series of platinum(II) complexes with the general formula PtCl₂[R¹R²POH]₂, the specific chemical shifts and coupling constants are used to determine the geometry (cis/trans) of the complexes. researchgate.net The characterization of rhodium-hydride species and other intermediates in catalytic cycles has also been accomplished using multinuclear NMR techniques. researchgate.net Detailed analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the complete assignment of the ligand's structure within the coordination sphere of the metal. researchgate.netmdpi.com

Table 1: Illustrative ³¹P NMR Data for Phosphine Oxide Ligands and Complexes Note: Data is representative and compiled from various sources to illustrate typical shifts. Exact values vary with solvent, temperature, and specific complex structure.

| Compound/Complex Type | Ligand/Fragment | Typical ³¹P Chemical Shift (δ, ppm) |

| Free Ligand | This compound | ~50-60 |

| Iridium Nanoparticles | Surface-bound (t-Bu)₂POH | ~68 |

| Iridium Nanoparticles | Surface-bound Cy₂POH | ~94 |

| Ytterbium(III) Complex | [Yb{(Ph₂PO)₂CH}₃] | 39.20 |

| Palladium(I) Dimer | [Pd(PtBu₃)(μ-Br)]₂ | ~85 |

This table is interactive. You can sort and filter the data.

In coordination complexes, the ligand typically binds to the metal center through the oxygen atom of the phosphinous acid tautomer, (t-Bu)₂POH. wikipedia.org X-ray diffraction studies on platinum complexes such as PtCl₂[((t-Bu)₂POH)]₂ and a bulky platinum(II) acetato complex, Pt(κ²-acetato){[((t-Bu)₂PO)]₂H}, have confirmed their molecular structures. researchgate.net The P-O bond length often elongates slightly upon coordination, which is consistent with the stabilization of the P⁺-O⁻ ionic resonance structure. wikipedia.org For example, the P-O distance in free triphenylphosphine (B44618) oxide is approximately 1.48 Å, which increases to about 1.51 Å upon coordination to a nickel(II) center. wikipedia.org The data obtained from these structural studies are crucial for understanding the steric and electronic interactions within the complex. researchgate.net

Table 2: Selected Crystallographic Data for this compound and a Related Complex

| Parameter | This compound (C₈H₁₉OP) | NiCl₂[OP(C₆H₅)₃]₂ (Illustrative) |

| Crystal System | Orthorhombic | - |

| Space Group | P n m a | - |

| a (Å) | 10.4244 | - |

| b (Å) | 15.9819 | - |

| c (Å) | 6.0919 | - |

| P-O Bond Length (Å) | ~1.53 (Calculated) | 1.51 |

| M-O Bond Length (Å) | N/A | 1.96 |

| M-O-P Angle (°) | N/A | 151 |

Source of this compound data nih.gov. Source for NiCl₂[OP(C₆H₅)₃]₂ data wikipedia.org. This table is interactive.

Steric and Electronic Influence of the this compound Moiety on Coordination Behavior

The coordination behavior of the this compound ligand is significantly governed by the steric and electronic properties of its bulky tert-butyl groups.

Steric Influence: The two tert-butyl groups attached to the phosphorus atom create substantial steric bulk. semanticscholar.org This steric hindrance is often quantified by the ligand cone angle. While the cone angle for this compound itself is not commonly cited, it is expected to be large, comparable to that of the structurally related and highly bulky tri-tert-butylphosphine (B79228) (P(t-Bu)₃), which has a cone angle of 182°. weebly.com This large steric profile influences the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the accessibility of the metal for substrate binding in catalytic reactions. semanticscholar.orgnih.gov The bulkiness can stabilize low-coordination number complexes and can play a key role in controlling the selectivity of catalytic transformations. smolecule.com

Electronic Influence: The electronic nature of a phosphine-type ligand is often assessed using the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in Ni(CO)₃L complexes. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a lower ν(CO) value. wikipedia.orgnih.gov While the TEP is defined for phosphines, the electronic properties of phosphine oxides are also critical. The this compound ligand, in its phosphinous acid form, is considered a strong-field ligand. wikipedia.org The alkyl groups are electron-donating, making the ligand a strong σ-donor. This property enhances the electron density at the metal center, which can influence the reactivity and stability of the complex. weebly.com The high basicity of related t-Bu substituted phosphine ligands indicates strong electron-donating capabilities. semanticscholar.org

Development of Novel Ligand Architectures Incorporating this compound Scaffolds

The robust and sterically demanding this compound unit serves as an excellent scaffold for the construction of more elaborate and novel ligand architectures. smolecule.comnih.gov Researchers modify its basic structure to create tailored ligands for specific applications in catalysis and coordination chemistry. smolecule.comresearchgate.net

One approach involves incorporating the this compound moiety into multidentate frameworks. For example, it can be used to synthesize mixed phosphine-phosphine oxide ligands, such as those with a Ph₂P(CH₂)n P(O)R₂ structure, which can exhibit hemilabile behavior. wikipedia.org Hemilability, where one donor arm of a multidentate ligand can reversibly dissociate, is a highly desirable property in catalysis as it can open a coordination site for substrate binding.

Another strategy is the development of bulky bidentate ligands. By linking two this compound units or related bulky groups through a rigid backbone, new chelating ligands with specific bite angles and steric profiles can be synthesized. semanticscholar.orgnih.gov For instance, derivatives like the Q-Phos ligand, which incorporates bulky t-butyl phosphino (B1201336) groups, have been developed to enhance the efficacy of palladium-catalyzed cross-coupling reactions. smolecule.com The synthesis of such complex architectures allows for fine-tuning of the steric and electronic environment around a metal center, leading to improved catalytic activity, selectivity, and stability. nih.gov

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms Involving Di-tert-Butylphosphine (B3029888) Oxide

The oxidative addition of substrates to a low-valent metal center is a critical step in many catalytic cycles where ligands derived from di-tert-butylphosphine oxide are employed. Mechanistic studies, often on analogous bulky phosphine-ligated palladium(0) complexes, provide insight into these pathways. A common mechanistic question is whether the reaction proceeds through a monoligated or bisligated metal species.

Kinetic studies on related systems, such as those using the bulky phosphine (B1218219) ligand XPhos, suggest a dissociative mechanism for the oxidative addition of aryl halides. In this pathway, a catalytically inactive bisphosphine palladium(0) complex, PdL₂, is in equilibrium with a highly reactive monoligated species, PdL. semanticscholar.org The dissociation of one phosphine ligand is often the rate-limiting step preceding the oxidative addition itself. mtak.hu The high dissociation free energy of the phosphine ligand can make the monophosphine (dissociative) route less favorable, although it is often the more reactive pathway. mtak.hu

For electron-rich and sterically demanding phosphines, which includes ligands generated from this compound, the formation of low-coordinate complexes is facilitated, which in turn promotes the generation of the catalytically active species for oxidative addition. Computational studies have shown that for aryl halides, the oxidative addition step is generally the rate-limiting step in cross-coupling reactions. researchgate.net The nature of the aryl halide also plays a significant role, with reactivity typically following the order Ar-I > Ar-Br > Ar-Cl, consistent with the carbon-halogen bond strength. mtak.hu

This compound exists in a tautomeric equilibrium with its trivalent phosphorus form, di-tert-butylphosphinous acid (a hydroxyphosphine). For secondary dialkyl phosphine oxides, the equilibrium strongly favors the phosphine oxide form (P=O) over the hydroxyphosphine tautomer (P-OH). researchgate.net This stability of the pentavalent phosphine oxide is a key characteristic of the compound.

Despite the prevalence of the oxide form, the minor hydroxyphosphine tautomer is often invoked as the reactive species in certain catalytic applications, particularly in coordination to metal centers. The trivalent phosphorus of the hydroxyphosphine form possesses a lone pair of electrons, making it a classic ligand for transition metals. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other reagents, such as bases or metal complexes, which can trap the hydroxyphosphine tautomer. The ability of the compound to exist in these two forms is crucial to its function as a pre-ligand in catalysis, where in-situ reduction or tautomerization can generate the active phosphine ligand.

The characterization of reaction intermediates is fundamental to understanding the detailed mechanism of catalytic reactions. In processes like hydrophosphination or phosphonation, where a P-H bond is added across an unsaturated bond, various intermediates can be formed. While specific characterization of sigma complexes involving this compound in phosphonation is not extensively detailed in the provided literature, analogous systems provide valuable models.

For instance, the oxidative addition of a primary phosphine to a nickel(0) center has been shown to produce a stable mononuclear nickel phosphanido hydride complex, which was characterized by single-crystal X-ray diffraction and NMR studies. researchgate.net Such complexes are key intermediates, representing the state after the P-H bond has been activated by the metal. In palladium-catalyzed reactions, intermediates often involve η²-arene complexes where an aromatic ring interacts with the metal center, which can influence the stability and subsequent reactivity of the complex. mit.edu The isolation and characterization of such species, often using multinuclear NMR spectroscopy and X-ray crystallography, are critical for confirming proposed catalytic cycles. researchgate.net

Hydrogen/deuterium (H/D) exchange studies are a powerful tool for probing reaction mechanisms, particularly those involving the formation and reaction of metal-hydride species. nih.govrsc.org These experiments can reveal the reversibility of steps involving proton or hydrogen atom transfer and provide evidence for the presence of specific intermediates.

In the context of nickel catalysis, H/D scrambling experiments have been used to demonstrate the reversible binding of molecular hydrogen to frustrated Lewis pairs, which can feature phosphorus centers. researchgate.net For nickel phosphanido hydride complexes, dynamic NMR studies have revealed the mutual exchange of tautomers where the nickel-bound hydride (Ni-H) and the phosphorus-bound hydrogen (P-H) interchange their positions. researchgate.net This type of dynamic process is crucial for understanding the behavior of these intermediates in catalytic cycles. By introducing deuterium-labeled substrates or reagents, the pathways of hydrogen transfer can be tracked, confirming, for example, the reversible formation of a carbanion in a stepwise mechanism or the direct involvement of a metal-hydride in substrate reduction. researchgate.netrsc.org

Computational Chemistry and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of transition metal-catalyzed reactions. elsevierpure.com One of its key applications is the calculation of thermochemical data, such as bond dissociation energies and ligand dissociation free energies, which are crucial for understanding catalyst activity and stability. nih.govresearchgate.net

The dissociation of a ligand from a metal complex is often a prerequisite for the creation of a vacant coordination site necessary for substrate binding and activation. DFT calculations can accurately predict the free energy change (ΔG) associated with this process. For example, in palladium-catalyzed cross-coupling, the catalytic cycle may proceed via a "dissociative mechanism" where a phosphine ligand detaches from a Pd(0)L₂ complex to form the more reactive monoligated Pd(0)L species. mtak.hu

Computational Modeling of Reaction Energetics and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the energetics and mechanisms of chemical reactions involving organophosphorus compounds like this compound. These theoretical studies provide valuable insights into reaction pathways, the energies of intermediates, and the structures of transition states, which are often difficult to characterize experimentally.

One notable application of DFT in the context of this compound chemistry involves its reactivity with aluminum hydrides. Theoretical calculations were employed to support experimental findings in the reaction of this compound (tBu2P(O)H) with Bis(trimethylsilyl)methylalane (Bis2AlH). The computational results corroborated the formation of an initial adduct, tBu2P(H)-O-Al(H)Bis2, and its subsequent transformation into an oxygen-bridged geminal Al/P frustrated Lewis pair, tBu2P-O-AlBis2, through the release of H2. These calculations were crucial in understanding the formation of the different species involved in this transformation. researchgate.net

While extensive studies detailing the transition states for a wide range of reactions involving this compound are not broadly available, the general principles of such computational investigations are well-established. For many reactions involving phosphine oxides, DFT calculations are used to propose and validate transition state structures, thereby explaining observed stereoselectivities and reaction kinetics. organic-chemistry.org For instance, in the context of other phosphine oxides, DFT has been used to elucidate mechanisms for transformations such as oxidative coupling and hydrophosphonylation. researchgate.netacs.org The computational approach typically involves locating the transition state geometry on the potential energy surface and characterizing it by the presence of a single imaginary frequency. The calculated energy barrier of the transition state provides a quantitative measure of the reaction's feasibility.

Theoretical Elucidation of Molecular Structures and Conformational Preferences

The precise three-dimensional arrangement of atoms in this compound is fundamental to its reactivity and physical properties. Theoretical methods, in conjunction with experimental data from techniques like X-ray crystallography, provide a detailed picture of its molecular structure.

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This experimental analysis provides a benchmark for computational models. The molecule possesses a crystallographic mirror plane, indicating a degree of symmetry in its solid-state packing. researchgate.net The experimentally determined P=O bond length is a key parameter, and its value of 1.482 Å confirms the significant double-bond character between the phosphorus and oxygen atoms. researchgate.net This is consistent with values observed for other secondary and tertiary phosphine oxides. researchgate.net

While detailed computational studies specifically focused on the conformational preferences of this compound are limited, the methodologies for such investigations are robust. Conformational analysis involves identifying the various spatial arrangements of a molecule (conformers) and determining their relative energies. taltech.ee For a molecule with bulky tert-butyl groups like this compound, steric interactions play a major role in dictating the preferred conformations.

A powerful approach that combines theoretical calculations with experimental data is the dynamic interaction of theory and experiment (DYNAMITE) method. This has been successfully applied to determine the gas-phase molecular structure of the closely related, sterically crowded molecule, tri-tert-butylphosphine (B79228) oxide. rsc.orgbris.ac.uk This method involves refining the heavy-atom skeleton using gas-phase electron diffraction (GED) data while continuously updating the positions of lighter atoms using computational techniques like molecular mechanics. rsc.orgbris.ac.uk Such an approach avoids assumptions of local symmetry and leads to a more accurate final structure. rsc.orgbris.ac.uk

The table below presents key structural parameters for this compound, derived from experimental X-ray crystallography data. These values serve as a reference for theoretical models aiming to accurately describe the molecule's geometry.

| Structural Parameter | Value | Method |

|---|---|---|

| P=O Bond Length | 1.482 Å | X-ray Crystallography |

Reactivity Profiles and Stability Considerations of Di Tert Butylphosphine Oxide

Stability Under Varied Chemical Environments (e.g., pH, Oxidative Conditions)

Di-tert-butylphosphine (B3029888) oxide, an organophosphorus compound with the formula C₈H₁₉OP, demonstrates considerable stability under typical atmospheric conditions. researchgate.net It is, in fact, the oxidation product of di-tert-butylphosphine, which highlights its inherent resistance to further oxidation by air. researchgate.net The synthesis of di-tert-butylphosphine oxide can be achieved through the hydrolysis of di-tert-butylchlorophosphine (B1329828) with water, followed by washing with a saturated sodium hydrogencarbonate solution, indicating its stability in the presence of mild aqueous bases. rsc.org

The compound exists predominantly as the secondary phosphine (B1218219) oxide (>P(O)H) tautomer rather than the phosphinous acid (>P-OH) tautomer with a trivalent phosphorus center, as the former is thermodynamically more stable. researchgate.net Thermogravimetric analyses of similar phosphine oxide complexes have shown that decomposition in an oxygen-containing atmosphere typically begins at temperatures near or above 200°C. researchgate.net While detailed studies across a wide pH range are not extensively documented in the provided sources, its handling during synthesis suggests stability in neutral to mildly alkaline conditions. rsc.org

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The reactivity of this compound is characterized by the dual nature of its phosphorus center and the presence of a reactive P-H bond.

Nucleophilic Reactivity : The phosphorus atom in the stable P(V) oxide form is not strongly nucleophilic. However, the compound can be converted into a potent nucleophile through deprotonation of the P-H bond. Treatment with strong bases, such as n-butyllithium (nBuLi), lithium diisopropylamide (LDA), or sodium hydride, generates a metallated intermediate. researchgate.net This phosphide (B1233454) anion is highly nucleophilic and readily reacts with a variety of electrophiles. researchgate.net A primary application of this reactivity is in alkylation reactions, where the metallated phosphine oxide is treated with primary alkyl halides to form P-chiral tertiary phosphine oxides. researchgate.net This method provides a straightforward route to more complex phosphine oxides. researchgate.net

Formation and Characterization of Adducts and Reaction Intermediates

This compound and its derivatives are capable of forming stable adducts and reaction intermediates with various small molecules and metal complexes. These species are often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. researchgate.netrsc.org

A notable example is its reaction with the sterically demanding alane, Bis₂AlH. This reaction initially yields the stable phosphane-alane adduct, tBu₂P(H)–O–Al(H)Bis₂. rsc.org This adduct can subsequently release H₂ to form an oxygen-bridged geminal Al/P frustrated Lewis pair (FLP), tBu₂P–O–AlBis₂. rsc.org This FLP is capable of reversibly binding molecular hydrogen to regenerate the initial adduct. rsc.org

Furthermore, this system demonstrates reactivity towards carbon dioxide. The H₂ adduct can reduce CO₂ in a stoichiometric reaction, leading to the formation of a formic acid adduct, tBu₂P(H)–O–Al(CO₂H)Bis₂. rsc.org The formation and structure of these adducts have been confirmed through NMR spectroscopy and X-ray diffraction experiments. researchgate.netrsc.org

| Reactant | Adduct/Intermediate Formed | Characterization Methods | Reference |

|---|---|---|---|

| Bis₂AlH | tBu₂P(H)–O–Al(H)Bis₂ | NMR Spectroscopy, X-ray Diffraction | rsc.org |

| Bis₂AlH (with H₂ release) | tBu₂P–O–AlBis₂ (Frustrated Lewis Pair) | NMR Spectroscopy | rsc.org |

| CO₂ (with H₂ adduct) | tBu₂P(H)–O–Al(CO₂H)Bis₂ | NMR Spectroscopy, X-ray Diffraction | rsc.org |

Stereochemical Aspects and Chiral Resolution Approaches for Related Phosphine Oxides

While this compound itself is achiral due to the presence of two identical tert-butyl groups, secondary phosphine oxides (SPOs) with two different substituents on the phosphorus atom (e.g., alkyl-aryl or diaryl) are P-stereogenic. nih.govacs.org These P-chiral SPOs are valuable as precursors for synthesizing optically active tertiary phosphine oxides and as ligands in asymmetric catalysis. nih.govnsf.gov A significant challenge in their application is the separation of their racemic mixtures into pure enantiomers. nih.gov

Several approaches have been developed for the chiral resolution of these related phosphine oxides.

Classical Resolution : This method relies on the formation of diastereomeric complexes between the racemic phosphine oxide and a chiral resolving agent. nih.govacs.org These diastereomers, having different physical properties, can then be separated by crystallization. For example, racemic t-butyl-phenylphosphine oxide has been successfully resolved using chiral agents like mandelic acid or O,O′-dibenzoyltartaric acid (DBTA). nih.gov More recently, TADDOL derivatives have been shown to be effective resolving agents for a broad scope of P-stereogenic secondary phosphine oxides. nih.govacs.org

Kinetic Resolution : In this approach, one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched SPO and the chiral product. nih.gov An efficient kinetic resolution of various SPOs has been achieved through an asymmetric allylation reaction catalyzed by Le-Phos, providing access to both enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.govrsc.org

| Resolution Method | Chiral Agent/Catalyst | Example Substrate | Reference |

|---|---|---|---|

| Classical Resolution | Mandelic acid, O,O′-dibenzoyltartaric acid (DBTA) | t-butyl-phenylphosphine oxide | nih.gov |

| Classical Resolution | TADDOL derivatives | Various alkyl-aryl and diaryl phosphine oxides | nih.govacs.org |

| Kinetic Resolution | Le-Phos (catalyst) with Morita–Baylis–Hillman carbonates | Various aryl- and heteroaryl-substituted phosphine oxides | nih.gov |

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Pathways for Di-tert-Butylphosphine (B3029888) Oxide and its Analogues

Recent research has focused on developing more efficient, scalable, and versatile methods for the synthesis of Di-tert-Butylphosphine oxide and related secondary phosphine (B1218219) oxides (SPOs), including P-chiral analogues which are valuable in asymmetric catalysis. researchgate.netacs.org A notable advancement is the one-pot synthesis of related compounds like (t-Bu)2P(O)Cl from m-chloroperbenzoic acid and (t-Bu)2PCl, which simplifies the procedure. researchgate.net The synthesis of this compound itself can be achieved through the straightforward air oxidation of di-tert-butylphosphine. researchgate.net

Novel strategies for the general synthesis of SPOs include the acid-promoted addition of primary phosphines to aldehydes, which offers a direct route to various SPOs in good yields. nih.gov For the creation of structurally diverse and functionally complex analogues, visible-light-induced alkylation of white phosphorus (P4) with alkyl bromides has emerged as an innovative method to produce dialkyl phosphine oxides. researchgate.net

The synthesis of P-stereogenic SPOs, which are chiral at the phosphorus center, is a particularly active area. acs.orgresearchgate.net The primary methods involve the use of chiral auxiliaries to control the configuration at the phosphorus atom. researchgate.net These auxiliaries create diastereomers that can be separated, after which the auxiliary is removed to yield the enantiopure SPO. researchgate.net Kinetic resolution, where one enantiomer of a racemic SPO mixture reacts faster with a chiral catalyst or reagent, is another emerging approach, though it is less common. researchgate.net

Table 1: Selected Novel Synthetic Pathways for Secondary Phosphine Oxides (SPOs) and Analogues

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Air Oxidation | Direct oxidation of the corresponding secondary phosphine (e.g., di-tert-butylphosphine) using air. researchgate.net | Simple, direct method for specific SPOs. |

| Acid-Promoted Addition | Trifluoroacetic acid promotes the addition of primary phosphines to a wide range of aldehydes. nih.gov | Single-step transformation, compatible with various functional groups. |

| Visible-Light-Induced Alkylation | Utilizes white phosphorus (P4) and alkyl bromides under visible light with a reductant. researchgate.net | Accesses structurally diverse dialkyl phosphine oxides from a fundamental phosphorus source. |

| Chiral Auxiliary Method | A chiral auxiliary is attached to the phosphorus precursor to create separable diastereomers, followed by auxiliary removal. researchgate.net | Most popular method for controlling P-configuration in asymmetric synthesis. |

| Kinetic Resolution | One enantiomer of a racemic SPO mixture reacts preferentially with a chiral reagent or catalyst. researchgate.net | Potential for isolating enantiopure SPOs from a racemic mixture. |

Exploration of Unconventional Catalytic Transformations and Process Intensification

This compound and other secondary phosphine oxides (SPOs) are highly valued as pre-ligands in homogeneous catalysis. rsc.org Their utility stems from a crucial tautomeric equilibrium between the pentavalent phosphine oxide form (SPO) and the trivalent phosphinous acid (PA) form. researchgate.netresearchgate.netrsc.org While the SPO form is air-stable, coordination to a late transition metal can shift the equilibrium to the PA tautomer, which then acts as a potent trivalent phosphine ligand. researchgate.netrsc.org This unique bifunctional nature allows these compounds to participate in a wide array of catalytic transformations.

These ligands have proven effective in numerous metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, Hiyama, and Buchwald-Hartwig reactions. rsc.orgsigmaaldrich.com The self-assembly of SPOs through hydrogen bonding can form anionic bidentate chelates, creating unique catalytic systems for reactions like the transfer hydrogenation of ketones. researchgate.net

Emerging research is pushing the boundaries of their application. For instance, nickel catalysts activated by secondary phosphine oxides are being explored for site-selective alkene isomerization. dntb.gov.ua Furthermore, phosphine oxide derivatives anchored on materials like multiwalled carbon nanotubes are being developed as heterogeneous catalysts. mdpi.com These immobilized catalysts can be used to prepare palladium nanoparticle composites that efficiently catalyze Heck reactions, offering advantages in catalyst recovery and reuse. mdpi.com

Table 2: Catalytic Applications of this compound and Other SPOs

| Catalytic Reaction | Metal Center | Role of SPO Ligand |

|---|---|---|

| Cross-Coupling Reactions | Pd, Pt, Ru, Rh, Au | Acts as a pre-ligand, converting to the active phosphinous acid form upon coordination. rsc.orgsigmaaldrich.com |

| Transfer Hydrogenation | Rhodium | Self-assembles via H-bonding to form chelating ligands. researchgate.net |

| Alkene Isomerization | Nickel | Activates the nickel catalyst for site-selective transformations. dntb.gov.ua |

| Heck Reaction (Heterogeneous) | Palladium (NPs) | Anchored to a support to create a recoverable and reusable catalyst system. mdpi.com |

| Chemoselective Hydrogenation | Palladium (NPs) | Stabilizes nanoparticles and modulates chemoselectivity in aqueous media. nih.gov |

Application of Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of the structure, bonding, and reactive states of this compound and its complexes is crucial for optimizing their synthesis and catalytic performance. A suite of advanced spectroscopic and analytical techniques is routinely employed for their characterization.

Standard characterization involves a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). researchgate.net For unambiguous structural elucidation of solid-state materials, single-crystal X-ray diffraction is the definitive technique, providing precise information on bond lengths, angles, and molecular conformation. researchgate.netnih.gov The crystal structure of this compound reveals that the molecule is located on a crystallographic mirror plane. researchgate.netnih.gov

Beyond static characterization, researchers are increasingly interested in the behavior of these compounds under reaction conditions. In situ spectroscopic methods are invaluable for observing transient intermediates and elucidating reaction mechanisms. For example, multinuclear NMR can be used to characterize catalytically active species, such as the Rh-H intermediates formed during hydrogenation reactions. researchgate.net The development of heterogeneous catalysts based on phosphine oxides has also driven the use of solid-state NMR and X-ray Photoelectron Spectroscopy (XPS) to characterize the anchored species and confirm transformations like the reduction of the phosphine oxide to the corresponding phosphine. mdpi.com These techniques provide insight into the catalyst's structure and electronic state on the support material.

Integration of this compound Chemistry in Sustainable and Green Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comepa.gov The chemistry of this compound and other SPOs is finding increasing application within this framework, primarily through their role in catalysis.

A significant step towards greener chemical processes is the replacement of volatile organic solvents with water. Recent research has demonstrated a novel approach to the chemoselective hydrogenation of nitro compounds to amines using palladium nanoparticles stabilized by secondary phosphine oxides in water. nih.gov This catalytic system shows exceptional synergistic effects with water, which is believed to enhance substrate uptake and facilitate the activation of hydrogen on the nanoparticle surface. nih.gov A key advantage of this method is that the catalyst can be easily recovered due to its heterogeneity in the aqueous medium, allowing for its reuse while maintaining high efficiency. nih.gov

The inherent air and moisture stability of secondary phosphine oxides is another green attribute. researchgate.net This stability contrasts with many traditional trivalent phosphine ligands, which are often sensitive to oxidation and require handling under inert atmospheres. researchgate.net The use of robust, air-stable pre-ligands like this compound simplifies handling procedures and reduces the need for stringent, energy-intensive reaction setups, contributing to more sustainable laboratory and industrial practices. researchgate.netepfl.ch Furthermore, the development of heterogeneous catalysts where phosphine oxides are anchored to supports represents a move towards more sustainable processes by facilitating catalyst separation and recycling, thereby minimizing waste. mdpi.com

常见问题

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk decomposition |

| Oxidant Ratio | 1:1.1 | Excess oxidant reduces byproducts |

| Solvent | Anhydrous THF | Minimizes hydrolysis |

Advanced: How can enantiomeric excess (ee) in chiral DTBPO derivatives be optimized, and what techniques validate stereochemical purity?

Answer:

Chiral resolution of DTBPO derivatives (e.g., (2S,3S)-isomers) requires:

- Asymmetric Catalysis : Use of chiral auxiliaries or catalysts (e.g., gold(I) complexes) to induce stereoselectivity. Enantiomeric ratios up to 99% ee are reported for derivatives stored at 2–8°C .

- Validation Methods :

Case Study :

(2S,3S)-DTBPO derivatives achieved 99% ee via recrystallization in hexane/ethyl acetate (3:1), confirmed by [α]D²⁵ = +23.5° (c = 1.0, CHCl₃) .

Basic: What spectroscopic techniques are most effective for characterizing DTBPO?

Answer:

Q. Data Interpretation :

- Impurities (e.g., unreacted phosphine) appear as δ −5 ppm in ³¹P NMR.

- Hydrolysis byproducts (tert-butyl alcohol) are detectable via GC-MS .

Advanced: What mechanistic insights explain DTBPO’s role in enhancing catalytic selectivity?

Answer:

DTBPO acts as a ligand precursor in gold(I)-catalyzed cyclizations. Key mechanisms:

- Steric Bulk : tert-butyl groups hinder undesired side reactions, improving regioselectivity (e.g., 95% yield in alkyne cyclizations) .

- Electronic Effects : The phosphine oxide’s electron-withdrawing nature stabilizes transition states, as shown in DFT studies .

Q. Catalytic Performance :

| Catalyst System | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| [(2-biphenyl)DTBPO]Au(I)SbF₆ | Enyne Cyclization | 92 | 88 |

| DTBPO/Pd(OAc)₂ | Suzuki-Miyaura | 78 | 95 |

Basic: What safety protocols are critical when handling DTBPO?

Answer:

Q. Decomposition Risks :

- Thermal degradation (>100°C) releases POₓ gases. Use fume hoods for high-temp reactions .

Advanced: How do contradictory thermal stability reports impact experimental design?

Answer:

Conflicting data (e.g., air-stable vs. decomposition-prone DTBPO) arise from:

- Impurity Variability : Residual solvents (e.g., THF) lower decomposition thresholds.

- Mitigation Strategies :

- TGA Analysis : Conduct thermogravimetric analysis to determine safe operating ranges (e.g., <80°C for pure DTBPO) .

- Inert Atmosphere : Use Schlenk lines for reactions >60°C .

Basic: How is DTBPO quantified in complex matrices, and how are byproducts resolved?

Answer:

- HPLC-UV : C18 column, 220 nm detection (LOD: 0.05 µg/mL).

- Gravimetric Analysis : Isolate DTBPO via ether extraction (recovery >90%) .

- Byproduct Management : Phosphoric acid byproducts are removed via aqueous washes (pH 7–8) .

Advanced: What computational models predict DTBPO’s reactivity in novel systems?

Answer:

- DFT Calculations : B3LYP/6-31G* models predict nucleophilic substitution barriers (ΔG‡ ≈ 18 kcal/mol) .

- Machine Learning : PubChem’s AI-driven retrosynthesis tools propose feasible routes using Reaxys/Pistachio databases .

Q. Validation :

- Predicted vs. experimental yields for Au(I)-catalyzed reactions show <5% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。